n-(4-Methyl-2-oxo-2h-chromen-7-yl)-4-nitrobenzamide
Overview
Description
N-(4-Methyl-2-oxo-2h-chromen-7-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
Research has investigated the antioxidant properties of various 4-hydroxycoumarin derivatives, including those structurally related to N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide. One study focused on the in vitro antioxidant activity in a hypochlorous system, demonstrating significant scavenger activity at high concentrations (Stanchev et al., 2009).
Antibacterial Effects
Several studies have synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. These compounds have shown high levels of bacteriostatic and bactericidal activity against various bacterial strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Quantum Chemical Studies
Research has been conducted on the synthesis of new coumarins complemented by quantum chemical studies. These studies provide detailed descriptions of the molecular orbitals, including spatial characteristics and contributions of individual atoms (Al-Amiery et al., 2016).
Growth-Regulating Activity in Plants
Studies have examined the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. These compounds have shown concentration-dependent effects on plant growth, with implications for agricultural applications (Stanchev et al., 2010).
Anti-inflammatory and Analgesic Activities
Research into coumarinyl amides has revealed their potential for anti-inflammatory and analgesic activities. These compounds were tested in vivo and showed promising results in reducing inflammation and pain in animal models (Ronad et al., 2008).
Selective Metal Ion Detection
Some derivatives of this compound have been investigated for their ability to selectively reduce fluorescence emissions upon interaction with specific metal ions, such as copper and iron. This property can be used for the detection of these ions in various applications (Phukan et al., 2015).
properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-8-16(20)24-15-9-12(4-7-14(10)15)18-17(21)11-2-5-13(6-3-11)19(22)23/h2-9H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRRDGKMHGLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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